molecular formula C17H26N4O2 B2413614 N-Cyclohexyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide CAS No. 2379952-59-5

N-Cyclohexyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide

Cat. No. B2413614
CAS RN: 2379952-59-5
M. Wt: 318.421
InChI Key: LNZABBOFQNVLLV-UHFFFAOYSA-N
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Description

N-Cyclohexyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The purpose of

Mechanism of Action

The exact mechanism of action of N-Cyclohexyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide is not fully understood. However, studies have suggested that this compound may act as an inhibitor of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, N-Cyclohexyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide may increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that N-Cyclohexyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has several biochemical and physiological effects. This compound has been shown to reduce oxidative stress and inflammation in the brain, which can help to protect neurons from damage. Additionally, N-Cyclohexyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has been shown to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-Cyclohexyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide is its potential as a neuroprotective agent. This compound has been shown to reduce oxidative stress and inflammation in the brain, which can help to protect neurons from damage. Additionally, N-Cyclohexyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has been shown to improve cognitive function in animal models.
However, there are also some limitations to using N-Cyclohexyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide in lab experiments. For example, the exact mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, more research is needed to determine the optimal dosage and duration of treatment for this compound.

Future Directions

There are several future directions for research on N-Cyclohexyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide. One area of research is to further elucidate the mechanism of action of this compound. This will help researchers to better understand how N-Cyclohexyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide works and how it can be used to treat neurological disorders.
Another area of research is to study the potential side effects of N-Cyclohexyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide. While this compound has been shown to be safe and well-tolerated in animal models, more research is needed to determine if it is safe for use in humans.
Finally, researchers can explore the potential applications of N-Cyclohexyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide in other areas of medicine, such as cancer treatment or cardiovascular disease. By exploring these different applications, researchers can gain a better understanding of the potential benefits and limitations of this compound.

Synthesis Methods

The synthesis of N-Cyclohexyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide involves a multi-step process that has been extensively studied in the literature. One of the most commonly used methods involves the reaction of cyclohexylamine with 2-chloro-5-methylpyrimidine, followed by the reaction of the resulting product with piperidine-4-ol and finally, the reaction of the product with 1,1'-carbonyldiimidazole. This method has been shown to yield high purity and good yields of the final product.

Scientific Research Applications

N-Cyclohexyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has been extensively studied for its potential applications in medicinal chemistry. One of the most promising applications is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound has the potential to act as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-cyclohexyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2/c1-13-11-18-16(19-12-13)23-15-7-9-21(10-8-15)17(22)20-14-5-3-2-4-6-14/h11-12,14-15H,2-10H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZABBOFQNVLLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclohexyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide

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